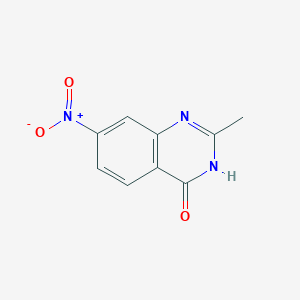
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their wide range of biological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on the chromen-2-one structure, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one typically involves the selective cleavage of methylene bridges in naturally occurring methoxylated coumarins. One common method uses lead tetraacetate for the acetoxylation of the methylenedioxy group . The starting material, often a natural coumarin like sabandin, is prepared from readily available sources such as parsley and dill seed extracts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of green solvents and catalysts is increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .
科学的研究の応用
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound is similar in structure but has additional methoxy groups, which may alter its biological activity.
8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one: Another derivative with different substituents that affect its chemical and biological properties.
Uniqueness
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C10H8O5 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
7,8-dihydroxy-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3 |
InChIキー |
BBGLRBGNYGPYSG-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)

![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)


![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)






